

# Spectroscopic Data of 2-Chlorobutanal: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorobutanal

Cat. No.: B2924442

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## Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-chlorobutanal**, a chlorinated aldehyde of interest in various chemical and pharmaceutical applications. Due to the limited availability of public experimental spectra for **2-chlorobutanal**, this document presents a detailed analysis of the spectroscopic data for the structurally related compound, 2-chlorobutane, and uses this information to predict the spectral characteristics of **2-chlorobutanal**. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for spectroscopic analysis.

## Predicted Spectroscopic Data of 2-Chlorobutanal

While experimental data for **2-chlorobutanal** is not readily available in public databases, we can predict its spectroscopic features based on the known effects of the aldehyde functional group and the chlorine substituent.

**Expected Differences in Spectra between 2-Chlorobutane and 2-Chlorobutanal:**

- **<sup>1</sup>H NMR:** The most significant difference will be the appearance of a highly deshielded aldehyde proton (CHO) signal for **2-chlorobutanal**, typically in the range of 9-10 ppm. The proton on the carbon bearing the chlorine ( $\alpha$ -carbon) will also be shifted downfield compared

to the corresponding proton in 2-chlorobutane due to the electron-withdrawing effect of the adjacent carbonyl group.

- $^{13}\text{C}$  NMR: A prominent downfield signal corresponding to the carbonyl carbon (C=O) of the aldehyde will be present for **2-chlorobutanal**, generally in the 190-200 ppm region. The  $\alpha$ -carbon signal will also be shifted further downfield.
- IR Spectroscopy: The IR spectrum of **2-chlorobutanal** will be characterized by a strong carbonyl (C=O) stretching absorption band around  $1720\text{-}1740\text{ cm}^{-1}$ . Additionally, characteristic aldehyde C-H stretching bands are expected around 2720 and  $2820\text{ cm}^{-1}$ .
- Mass Spectrometry: The molecular ion peak for **2-chlorobutanal** will be at  $m/z$  106 and 108 (due to the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes). The fragmentation pattern will be influenced by the aldehyde group, with characteristic losses of H (M-1), CHO (M-29), and cleavage at the  $\alpha$ -carbon.

## Spectroscopic Data of 2-Chlorobutane (Illustrative Example)

The following tables summarize the experimental spectroscopic data for 2-chlorobutane, which serves as a valuable reference for understanding the spectroscopic properties of a four-carbon chain with a chlorine atom at the second position.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data for 2-Chlorobutane**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
CH <sub>3</sub> (at C1)	~1.0	Triplet	~7.4
CH <sub>2</sub>	~1.7	Multiplet	-
CH <sub>3</sub> (at C4)	~1.5	Doublet	~6.6
CHCl	~4.0	Sextet	~6.5

Solvent: CDCl<sub>3</sub>, Reference: TMS (0 ppm)

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for 2-Chlorobutane**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C1	~25
C2	~60
C3	~33
C4	~11

Solvent:  $\text{CDCl}_3$ **Table 3: Infrared (IR) Spectroscopic Data for 2-Chlorobutane**

Functional Group	Absorption Range ( $\text{cm}^{-1}$ )	Intensity
C-H stretch (alkane)	2880 - 3080	Strong
C-H bend (alkane)	1300 - 1500	Medium
C-Cl stretch	580 - 780	Strong

**Table 4: Mass Spectrometry (MS) Data for 2-Chlorobutane**

m/z	Proposed Fragment	Relative Abundance
92/94	$[\text{CH}_3\text{CH}_2\text{CH}(\text{Cl})\text{CH}_3]^+$ (Molecular Ion)	Low
57	$[\text{CH}_3\text{CH}_2\text{CHCH}_3]^+$ (Loss of Cl)	High (Base Peak)
63/65	$[\text{CH}_2\text{CHCl}]^+$	Medium
29	$[\text{CH}_3\text{CH}_2]^+$	Medium

**Experimental Protocols**  
**Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation:
  - Weigh approximately 5-20 mg of the liquid sample (for  $^1\text{H}$  NMR) or 20-50 mg (for  $^{13}\text{C}$  NMR) into a clean, dry vial.[1]
  - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to dissolve the sample.[1][2]
  - Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3][4] The final sample depth should be around 4-5 cm.[1][2]
  - Cap the NMR tube securely.
- Data Acquisition:
  - Insert the NMR tube into the spectrometer's spinner.
  - Lock the spectrometer on the deuterium signal of the solvent.[1]
  - Shim the magnetic field to achieve optimal homogeneity.[1]
  - For  $^1\text{H}$  NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .[3]
  - Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Neat Liquid):

- Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top to create a thin liquid film.
- Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the liquid directly onto the ATR crystal.

- Data Acquisition:
  - Place the sample holder (with the salt plates or ATR accessory) into the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample holder or clean ATR crystal.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

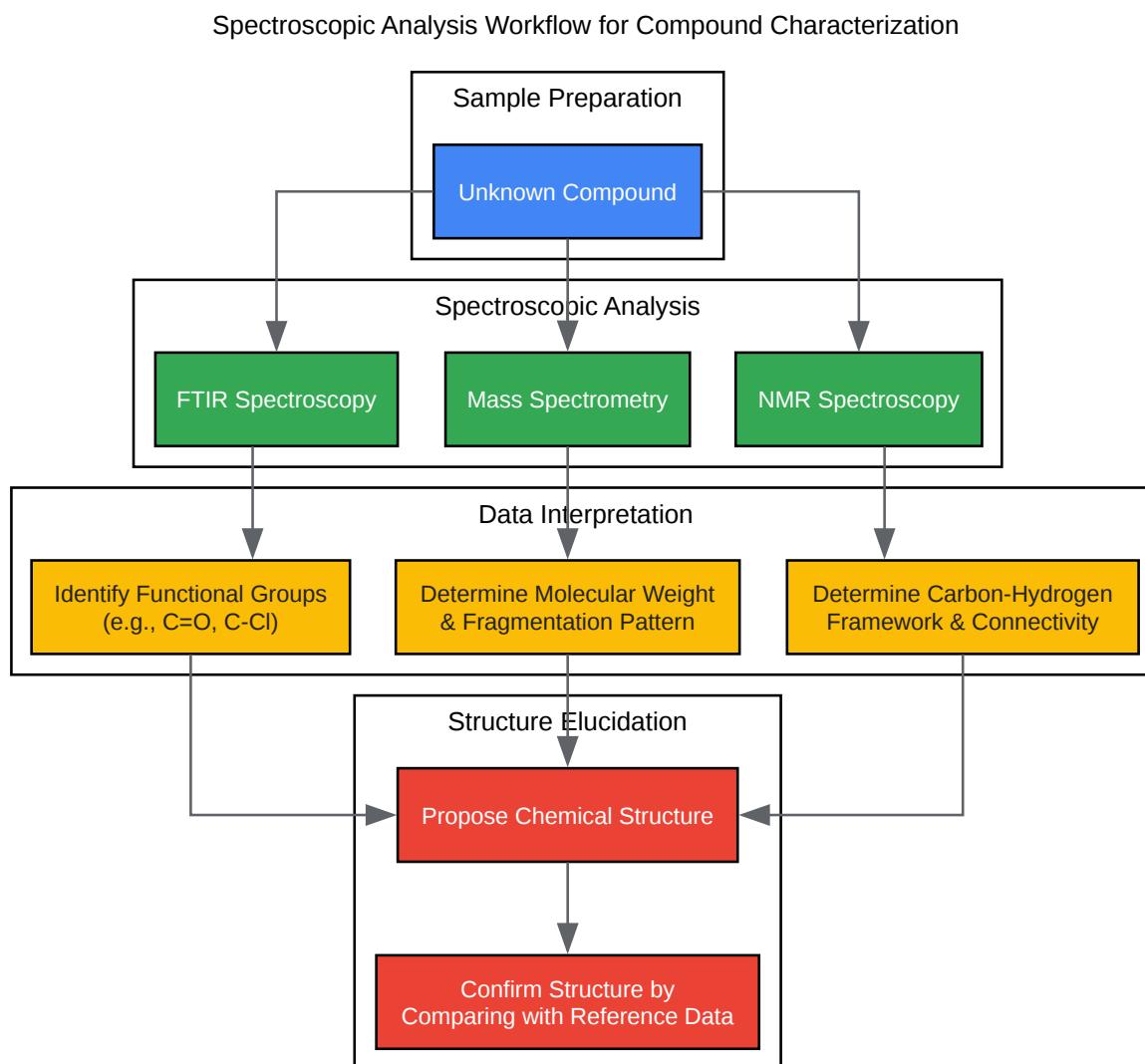
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation:
  - Prepare a dilute solution of the sample (approximately 10  $\mu\text{g}/\text{mL}$ ) in a volatile organic solvent (e.g., dichloromethane or hexane).[\[5\]](#)
  - Transfer the solution to a 1.5 mL glass autosampler vial and cap it.[\[5\]](#) Ensure the sample is free of particulates.[\[5\]](#)
- Data Acquisition:
  - Set the GC oven temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[\[6\]](#)
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.[\[6\]](#)

- The volatile compounds will be separated on the GC column and elute into the mass spectrometer.
- For electron ionization (EI), the molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[6]
- The mass spectrometer scans a range of mass-to-charge ratios (e.g., m/z 35-350) to detect the molecular ion and fragment ions.[6]

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the identification and characterization of an unknown compound using a combination of spectroscopic techniques.



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